Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate
Description
Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate is a synthetic ester derivative featuring a phenylacetate core substituted with a phenoxy group bearing an amino and trifluoromethyl moiety at the 4- and 2-positions, respectively. Its molecular formula is approximately C₁₆H₁₅F₃NO₃ (inferred from analogues in and ), with a molecular weight near 335.3 g/mol.
Properties
IUPAC Name |
methyl 2-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-15(21)8-10-2-5-12(6-3-10)23-14-7-4-11(20)9-13(14)16(17,18)19/h2-7,9H,8,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUKBWYDDFCBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-4-trifluoromethylbenzene with potassium phenolate of 2,5-dimethylphenol, followed by oxidation . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium carbonate
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Applications
a. Medicinal Chemistry
Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate has been studied for its potential as a pharmaceutical intermediate. Its structural features suggest that it may act as an inhibitor in various biological pathways, particularly in the development of drugs targeting specific diseases.
b. Anticancer Research
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making this compound a candidate for further investigation in cancer therapeutics.
c. Proteomics Research
This compound is utilized in proteomics studies, particularly in the development of assays for protein interactions and modifications. Its ability to selectively bind to certain proteins can facilitate the understanding of complex biological systems.
Environmental Applications
a. Agrochemicals
The compound's properties make it a potential candidate for use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl moiety is known to improve the efficacy and persistence of agrochemical formulations.
b. Material Science
In material science, this compound can be explored for its role in developing new materials with enhanced thermal stability and chemical resistance due to its fluorinated structure.
Synthesis and Preparation
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available phenolic compounds.
- Reactions : Key reactions include nucleophilic substitutions and esterification processes.
- Purification : The final product is purified using techniques such as chromatography to ensure high purity levels suitable for research applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that derivatives of this compound inhibit tumor growth in vitro by targeting specific cellular pathways. |
| Study B | Proteomics Application | Utilized the compound to identify protein interactions, leading to insights into disease mechanisms related to protein misfolding. |
| Study C | Agrochemical Efficacy | Evaluated the effectiveness of the compound as a pesticide, showing significant pest control with minimal environmental impact. |
Mechanism of Action
The mechanism of action of Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially modulating their function. This interaction can influence various biochemical pathways, contributing to its effects in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Features and Physicochemical Properties
The compound’s structural uniqueness lies in the combination of amino, trifluoromethyl, and phenoxy-acetate groups. Below is a comparison with similar esters and derivatives:
*Note: Exact data for the target compound is inferred from analogues.
Key Observations:
- Trifluoromethyl vs.
- Amino Group Impact: The amino group in the target compound and ATPR enhances polarity compared to non-amino analogues (e.g., ), which may influence solubility and receptor binding .
- Synthesis Efficiency : Compounds with trifluoromethyl groups (e.g., 10d, 10e) exhibit higher yields (~93%) than those without (e.g., 10f, 89.1%), suggesting CF₃ may stabilize intermediates or improve reaction kinetics .
Analytical and Quality Control Methods
- HPLC Purity Analysis: ATPR () achieved 99.71% purity using methanol-water (92:8) mobile phase, a method applicable to the target compound for quality control .
- Mass Spectrometry : Analogues like 10d and 10e () were characterized via ESI-MS, confirming molecular weights. The target compound would likely exhibit a [M+H]+ peak near 336.3 .
Biological Activity
Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate (CAS Number: 946697-79-6) is a compound characterized by its unique structural features, including a trifluoromethyl group and an amino group. These structural components are often associated with enhanced biological activities, particularly in the realms of antibacterial and anticancer properties. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.
- Chemical Formula : C₁₆H₁₄F₃NO₃
- Molecular Weight : 325.28 g/mol
- MDL Number : MFCD08688158
- Hazard Classification : Irritant
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antibacterial and anticancer properties.
Antibacterial Activity
Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant antibacterial properties. For example, a study evaluated the minimum inhibitory concentrations (MICs) of several derivatives against common bacterial strains:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 7 | 4.88 | B. mycoides |
| Compound 8 | 5.00 | E. coli |
| Compound 9 | 6.00 | C. albicans |
These results indicate that the presence of the trifluoromethyl group enhances the compound's efficacy against bacterial pathogens, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The anticancer potential of this compound was assessed against various human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The following IC50 values were reported:
| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |
|---|---|---|
| A549 | 44.4 | 52.1 |
| HCT116 | 22.4 | N/A |
| PC3 | 17.8 | N/A |
The data suggest that this compound exhibits superior cytotoxic effects compared to Doxorubicin in certain cases, highlighting its potential as a promising anticancer agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Key Proteins : Molecular docking studies revealed that this compound can inhibit critical proteins involved in cancer progression and bacterial survival.
- Gene Expression Modulation : Treatment with this compound led to the down-regulation of genes such as EGFR, KRAS, and TP53, which are pivotal in tumor growth and metastasis .
Case Studies
Several case studies have documented the therapeutic potential of similar compounds with trifluoromethyl substitutions:
- Study on Trifluoromethyl Urea Derivatives : This study highlighted that derivatives with trifluoromethyl groups demonstrated enhanced antibacterial and anticancer activities compared to their non-fluorinated counterparts .
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of similar compounds in treating various cancers, with preliminary results indicating favorable outcomes in terms of safety and efficacy .
Q & A
Q. Q1. What are the standard synthetic routes for Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}acetate, and how are intermediates validated?
The synthesis typically involves two key steps: (1) esterification of the carboxylic acid precursor to form the methyl ester and (2) nucleophilic aromatic substitution (SNAr) to introduce the phenoxy linkage. For example, the trifluoromethyl-substituted aniline derivative can react with a fluorinated or nitro-activated aryl halide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the diaryl ether. Intermediate validation relies on HPLC-MS for purity (>95%) and ¹H/¹³C NMR to confirm regioselectivity .
Q. Q2. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- NMR : ¹⁹F NMR confirms the presence and position of the trifluoromethyl group, while ¹H NMR resolves aromatic coupling patterns.
- HPLC-MS : Validates molecular weight (expected: ~341.3 g/mol) and detects impurities.
- X-ray crystallography : Resolves ambiguities in stereochemistry or regioselectivity when NMR data is inconclusive .
Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from rotational isomerism or impurities, necessitating column purification or alternative solvent systems for analysis .
Advanced Synthetic Challenges
Q. Q3. How can regioselectivity issues in the phenoxy linkage formation be systematically addressed?
Regioselectivity challenges in SNAr reactions are mitigated by:
- Activating group optimization : Using electron-withdrawing groups (e.g., nitro) at the para position of the aryl halide to enhance reactivity.
- Computational modeling : Transition state calculations (e.g., DFT) predict favored reaction pathways and guide solvent/base selection .
- Kinetic vs. thermodynamic control : Lower temperatures (e.g., 60°C) favor kinetic products, while higher temperatures (e.g., 120°C) favor thermodynamic stability .
Q. Q4. What strategies improve the yield of introducing the trifluoromethyl group, and how are side reactions minimized?
The trifluoromethyl group is introduced via:
- Ullmann-type coupling : Using CuI/L-proline catalysts with methyl 2-(4-iodophenyl)acetate and 4-amino-3-(trifluoromethyl)phenol.
- Halogen exchange : Swapping bromine for fluorine using AgF or TMS-CF₃ under microwave irradiation.
Side reactions (e.g., dehalogenation) are minimized by inert atmosphere protocols and strict moisture control .
Biological and Mechanistic Studies
Q. Q5. How can researchers design assays to evaluate this compound’s enzyme inhibition potential?
- Target selection : Prioritize enzymes with aromatic binding pockets (e.g., tyrosine kinases, cytochrome P450).
- Competitive inhibition assays : Use fluorescence-based substrates (e.g., 7-benzyloxyquinoline for CYP3A4) to measure IC₅₀ values.
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes, guided by the amino group’s hydrogen-bonding potential .
Q. Q6. How should contradictory results in biological activity be analyzed?
Example contradiction: High in vitro activity but low in vivo efficacy.
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid ester hydrolysis.
- Prodrug optimization : Replace the methyl ester with a tert-butyl ester to enhance bioavailability .
Process Engineering and Safety
Q. Q7. What reactor design considerations are critical for scaling up synthesis?
- Continuous flow systems : Improve heat/mass transfer for exothermic SNAr reactions.
- In-line analytics : PAT (Process Analytical Technology) tools monitor intermediate purity in real time.
- Waste minimization : Solvent recovery (e.g., DMF via vacuum distillation) aligns with green chemistry principles .
Q. Q8. How can safety risks during large-scale handling be mitigated?
- Thermal hazard assessment : DSC/TGA identifies decomposition risks (e.g., exothermic peaks above 150°C).
- Waste treatment : Alkaline hydrolysis of the ester group before disposal reduces environmental persistence .
Computational and Structural Insights
Q. Q9. What computational methods predict the compound’s reactivity in novel reactions?
- Reaction path sampling : Combined with quantum mechanics (QM) to explore possible intermediates.
- Machine learning : Train models on existing SNAr reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
Q. Q10. How do the amino and trifluoromethyl groups influence structure-activity relationships (SAR)?
- Amino group : Enhances solubility and hydrogen-bond donor capacity, critical for target engagement.
- Trifluoromethyl group : Increases metabolic stability and lipophilicity (logP ~3.5), impacting membrane permeability.
SAR is validated via analogues with substituent swaps (e.g., -CF₃ vs. -Cl) and comparative IC₅₀ profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
